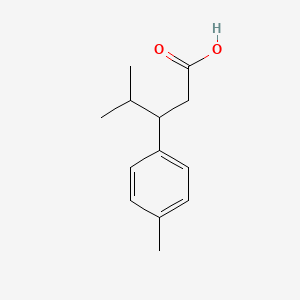

4-Methyl-3-(4-methylphenyl)pentanoic acid

Description

Contextualization within Branched-Chain Aromatic Carboxylic Acids

Branched-chain aromatic carboxylic acids are a class of organic compounds characterized by a carboxylic acid group (-COOH) attached to a hydrocarbon chain that is both branched and contains an aromatic ring. This structural arrangement is pivotal in various fields, particularly in medicinal chemistry.

These compounds are often recognized for their biological activities. The presence of both a lipophilic aromatic ring and a hydrophilic carboxylic acid group imparts a specific amphiphilic character to these molecules, allowing them to interact with biological targets such as enzymes.

General Properties of Branched-Chain Aromatic Carboxylic Acids:

| Property | Description |

| Acidity | The carboxylic acid group confers acidic properties to the molecule. |

| Solubility | Generally, they exhibit low solubility in water but are soluble in organic solvents. |

| Biological Activity | Many compounds in this class are biologically active, with applications in pharmaceuticals. |

The specific positioning of the branches and the aromatic group can significantly influence the molecule's three-dimensional shape and, consequently, its biological efficacy.

Significance of the 4-Methylphenyl Moiety in Organic Synthesis

The 4-methylphenyl group, also known as the p-tolyl group, is a common structural motif in organic chemistry. Its presence in a molecule can influence its physical and chemical properties in several ways. The methyl group at the para position of the benzene (B151609) ring is an electron-donating group through an inductive effect. This can affect the reactivity of the aromatic ring and the properties of adjacent functional groups. fiveable.me

In the context of medicinal chemistry, the 4-methylphenyl moiety can contribute to the molecule's lipophilicity, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. The methyl group can also participate in hydrophobic interactions with biological targets, potentially enhancing the binding affinity of the molecule.

Historical Development and Current Research Landscape of Similar Chemical Architectures

The chemical architecture of 4-Methyl-3-(4-methylphenyl)pentanoic acid is notably similar to a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) known as the "profens." The development of these drugs provides a significant historical context for understanding the potential research interest in this compound.

The journey of profen drugs began in the 1960s with the research arm of Boots Group seeking a safer alternative to aspirin. wikipedia.org This research led to the discovery of ibuprofen (B1674241), which is chemically 2-(4-isobutylphenyl)propanoic acid. drugbank.com Ibuprofen was found to be an effective anti-inflammatory agent and was first marketed in the United Kingdom in 1969. wikipedia.org

The success of ibuprofen spurred further research into other phenylalkanoic acids, leading to the development of a range of other profen drugs. wvu.edu This family of compounds shares a common structural feature: a propanoic acid group attached to a substituted phenyl ring.

Current research in this area continues to explore new derivatives and analogues of these established drugs to improve their efficacy, reduce side effects, and expand their therapeutic applications. The synthesis of novel ibuprofen analogues and derivatives of other profens remains an active area of investigation in the pursuit of better anti-inflammatory agents. lgcstandards.com The study of compounds like this compound can be seen as a continuation of this long-standing research effort to understand the structure-activity relationships of branched-chain aromatic carboxylic acids.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(4-methylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)12(8-13(14)15)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCSHNVIKLLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57960-10-8 | |

| Record name | 4-METHYL-3-(4-METHYLPHENYL)PENTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Approaches for 4 Methyl 3 4 Methylphenyl Pentanoic Acid

Retrosynthetic Analysis of the 4-Methyl-3-(4-methylphenyl)pentanoic Acid Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed to devise potential synthetic routes.

One primary disconnection is the bond between the C3 of the pentanoic acid chain and the 4-methylphenyl (tolyl) group. This suggests a convergent approach where the aromatic ring is attached to a pre-formed five-carbon chain. This bond could be formed via electrophilic aromatic substitution, such as a Friedel-Crafts reaction.

Another key disconnection can be made at the C2-C3 bond, suggesting an enolate alkylation strategy. This involves the formation of an enolate from a suitable precursor, followed by reaction with an electrophile to build the carbon backbone. For instance, an enolate derived from a propanoic acid equivalent could be alkylated with a reagent containing the tolyl and isopropyl moieties.

A third disconnection focuses on the C3-C4 bond. This might involve a Michael addition of an organometallic reagent to an α,β-unsaturated carbonyl compound, followed by further modifications. Each of these disconnections points toward distinct synthetic strategies that are explored in the following sections.

Direct Synthesis Approaches to the this compound Core

Direct synthesis approaches aim to construct the achiral backbone of the target molecule. These methods focus on forming the key carbon-carbon bonds to assemble the 3-aryl-4-methylpentanoic acid structure.

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. wikipedia.org In the context of synthesizing this compound, a Friedel-Crafts acylation could be employed. This would involve the reaction of toluene (B28343) with a suitable acylating agent, such as 4-methyl-3-isopropyl-succinic anhydride (B1165640) or a related acyl halide, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). numberanalytics.com

The mechanism involves the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich toluene ring. The resulting keto-acid would then require a subsequent reduction step to convert the ketone to a methylene (B1212753) group, yielding the final pentanoic acid structure. Common reduction methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). organic-chemistry.org This two-step sequence is often preferred over direct Friedel-Crafts alkylation, which is prone to issues like polyalkylation and carbocation rearrangements. wikipedia.org

Table 1: Overview of Friedel-Crafts Acylation and Subsequent Reduction

| Step | Reaction | Reagents | Key Features |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Toluene, Acyl Chloride/Anhydride, AlCl₃ | Forms a C-C bond between the aromatic ring and the acyl group. The product is a ketone. organic-chemistry.org |

Enolate chemistry provides a powerful tool for the formation of carbon-carbon bonds. 182.160.97 The alkylation of enolates is a common strategy for introducing alkyl groups at the α-position of a carbonyl compound. libretexts.orgpressbooks.pub A plausible route to this compound using this technique could start with a 3-(4-methylphenyl)propanoic acid derivative.

The synthesis would proceed through the following general steps:

Esterification: The starting carboxylic acid is converted to an ester to protect the acidic proton and improve solubility in organic solvents.

Enolate Formation: The ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate the corresponding enolate. youtube.com

Alkylation: The nucleophilic enolate is then reacted with an alkyl halide, such as 2-bromopropane, in an SN2 reaction to introduce the isopropyl group at the α-position. libretexts.org

Hydrolysis: The resulting ester is hydrolyzed back to the carboxylic acid to yield the final product.

The malonic ester synthesis is a well-known variation of this approach that allows for the preparation of carboxylic acids with two additional carbons from an alkyl halide. pressbooks.pub This method could be adapted to build the desired carbon skeleton.

Reductive methods can be integral to the synthesis of pentanoic acid derivatives. As mentioned in the Friedel-Crafts section, the reduction of a ketone intermediate is a key step. organic-chemistry.org Additionally, other reductive strategies can be envisioned. For example, a precursor containing a carbon-carbon double bond could be hydrogenated.

A potential route could involve the condensation of 4-methylphenylacetaldehyde with a suitable three-carbon component, leading to an α,β-unsaturated intermediate. Catalytic hydrogenation of this double bond would then yield the saturated pentanoic acid backbone.

Another approach involves the reduction of other functional groups. For instance, pentanoic acid can be prepared from γ-valerolactone (GVL) in the presence of a reducing agent like formic acid and a bifunctional catalyst. researchgate.net While this specific example starts from a different precursor, it highlights the utility of reductive pathways in forming the pentanoic acid core. Similarly, the reduction of nitriles or the oxidation of primary alcohols or aldehydes are fundamental methods for preparing carboxylic acids. vaia.comgeeksforgeeks.org

Stereoselective Synthesis of this compound and its Enantiomers

The target molecule possesses two chiral centers at positions C3 and C4. Therefore, controlling the stereochemistry during the synthesis is crucial for obtaining enantiomerically pure forms of the compound. Asymmetric synthesis strategies are employed to achieve this.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com This is a powerful and widely used strategy in asymmetric synthesis. uwo.ca

For the synthesis of this compound, a chiral auxiliary, such as an Evans' oxazolidinone or pseudoephedrine, can be attached to a carboxylic acid fragment to form a chiral amide. wikipedia.org The presence of the bulky chiral auxiliary creates a sterically hindered environment, forcing subsequent reactions to occur from a specific face of the molecule.

A representative synthetic sequence using a chiral auxiliary is as follows:

Auxiliary Attachment: A propanoic acid derivative is coupled with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl oxazolidinone.

Diastereoselective Enolate Formation and Alkylation: The N-acyl derivative is deprotonated with a base like LDA to form a stereodefined (Z)-enolate. This enolate then reacts with an electrophile, for instance, a 4-methylbenzyl halide. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in high excess.

Auxiliary Removal: The chiral auxiliary is cleaved from the product, typically through hydrolysis or reduction, to release the enantiomerically enriched carboxylic acid or a related derivative. The auxiliary can often be recovered and reused. wikipedia.org

Different chiral auxiliaries can provide access to different stereoisomers of the final product. The choice of auxiliary, base, and reaction conditions can be fine-tuned to maximize the diastereoselectivity of the key alkylation step.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions. wikipedia.org | Provide high levels of stereocontrol; both enantiomers are available. |

| Pseudoephedrine | Asymmetric alkylation of amides. wikipedia.orgprinceton.edu | Forms crystalline derivatives, often allowing for purification by recrystallization; can be inexpensive. |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions. | Highly effective in inducing asymmetry; robust and crystalline. |

Lewis Acid Catalyzed Stereoselective Transformations for Branched Carboxylic Acids

The synthesis of structurally complex molecules like this compound often requires precise control over stereochemistry, a challenge frequently addressed through Lewis acid catalysis. Lewis acids function by activating electrophiles, thereby facilitating nucleophilic attack and enabling control over the stereochemical outcome of the reaction. nih.gov The development of chiral Lewis acids has been a significant advancement, allowing for asymmetric induction in a variety of transformations, including aldol, ene, and Diels-Alder reactions. nih.gov

In the context of synthesizing branched carboxylic acids, Lewis acids can be employed to catalyze the addition of nucleophiles to prochiral substrates. For instance, scandium(III) triflate has been identified as an efficient catalyst for the addition of silyloxyallenes to carbonyl compounds, a process that generates α,β-unsaturated carbonyl compounds with controlled stereochemistry. acs.org Similarly, the use of a chiral chromium(III) Lewis acid can effect the catalytic asymmetric addition of racemic silyloxyallenes to aldehydes, achieving high enantiomeric excess (up to 92% ee). acs.org

The effectiveness of a Lewis acid catalyst is often dependent on its ionic radius and coordination properties. acs.org High-throughput experimentation strategies have been employed to screen various Lewis acids, leading to the identification of catalysts like Ytterbium(III) triflate (Yb(OTf)₃) and Yttrium(III) triflate (Y(OTf)₃) as robust options for the direct conversion of N-acyloxazolidinones to chiral esters, amides, and carboxylic acids. acs.org Other mild Lewis acids, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) and copper(II) triflate (Cu(OTf)₂), have proven highly efficient in catalyzing decarboxylative esterification of carboxylic acids, a method that tolerates sensitive functional groups and simplifies product purification. organic-chemistry.org The combination of Lewis acids with Brønsted acids to create Lewis acid-assisted Brønsted acid (LBA) catalysts represents another powerful strategy, as the coordination of the Lewis acid can significantly enhance the acidity and reactivity of the Brønsted acid. nih.gov

Diastereoselective and Enantioselective Reaction Design

Achieving specific diastereomers and enantiomers of this compound necessitates sophisticated reaction design. Enantioselective synthesis often relies on either chiral substrates, chiral reagents, or chiral catalysts to control the formation of stereocenters. One established method involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical course of a reaction and are subsequently removed.

A relevant example is the synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid, which can be achieved through aldol reactions of chiral ketone, ester, or amide enolates. orgsyn.org In one specific preparation, the chiral auxiliary (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) [(R)-HYTRA] is used to generate a lithium enolate, which then reacts to form the desired product with high optical purity. orgsyn.org Lewis-acid mediated additions of chiral silyl (B83357) ketene (B1206846) acetals to aldehydes also provide a viable pathway to enantiomerically enriched hydroxy acids. orgsyn.org

Furthermore, chiral sulfinimines have emerged as versatile intermediates for the asymmetric synthesis of β-amino acids and their derivatives. orgsyn.org The N-sulfinyl group acts as a powerful chiral directing group in addition reactions and can be removed under mild conditions, providing access to enantiopure amines. orgsyn.org For catalytic approaches, chiral organoaluminum reagents and chiral chromium(III) Lewis acids have been successfully applied in asymmetric hetero-Diels-Alder reactions and acylvinyl additions, respectively, demonstrating the power of catalysis in generating specific stereoisomers. nih.govacs.org

Alternative Synthetic Routes to Structurally Related Pentanoic Acid Analogues and Intermediates

The synthesis of complex pentanoic acid derivatives often proceeds through key intermediates that allow for the systematic construction of the target molecule. The preparation of oxo- and formyl-pentanoic acid derivatives represents two strategic approaches to building the carbon skeleton and introducing the necessary functional groups for subsequent transformations into compounds like this compound.

Preparation of Oxo-Pentanoic Acid Precursors

Oxo-pentanoic acids and their derivatives are valuable precursors due to the reactivity of the ketone functionality, which allows for a wide range of subsequent chemical modifications. A structurally related key intermediate, 4-methyl-3-oxo-n-phenyl-pentanamide, is pivotal in the synthesis of the cholesterol-lowering drug atorvastatin. researchgate.net The synthesis of this intermediate highlights a general strategy for preparing 3-oxo-pentanoic acid structures.

The process often begins with materials like Isobutyrylacetic acid methyl ester. researchgate.net This precursor can undergo reaction with an aniline, catalyzed by an acid such as acetic acid or a base like sodium hydroxide (B78521), to form the corresponding amide. researchgate.net The reaction conditions can be optimized; for example, solvent-free methods with sodium hydroxide catalysis can lead to high yields, while continuous microflow systems can significantly reduce reaction times compared to traditional batch reactors. researchgate.net The development of a reaction kinetics model for such systems allows for the investigation of parameters like channel geometry and inlet velocity to maximize conversion and yield. researchgate.net

Table 1: Comparison of Synthetic Methods for 4-methyl-3-oxo-n-phenyl-pentanamide

| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Reflux | Acetic Acid | Toluene | 4 hours | 66% | researchgate.net |

| Solvent-free Reflux | Sodium Hydroxide | None | 24 hours | 94% | researchgate.net |

Synthesis of Formyl-Pentanoic Acid Derivatives as Synthetic Intermediates

Formyl-pentanoic acid derivatives serve as versatile intermediates in organic synthesis. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, reductions, and oxidations. Patents describe the preparation of derivatives of 4-methyl-3-formyl-pentanoic acid, which are used as intermediates for the synthesis of cyclic compounds. google.com

One described route involves the preparation of methyl 4-chloro-4-methyl-3-formyl pentanoate. google.com This can be achieved by treating a precursor with an aqueous solution of sodium bicarbonate. The resulting aldehyde can then be purified by chromatography. google.com These formyl derivatives can be protected as acetals, for example, by reacting with methanol (B129727) in the presence of an acid catalyst like p-toluenesulfonic acid, to prevent unwanted side reactions during subsequent synthetic steps. google.com Another related patent details the synthesis of 3-formyl-4-methyl-pentanoic acid derivatives, which are also used as intermediates for pharmacologically active compounds. google.com The synthesis can involve the hydrolysis of a nitrile precursor to a carboxylic acid, followed by deprotection of a dimethoxy acetal (B89532) group to reveal the formyl functionality. google.com

Process Optimization and Scale-Up Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to industrial production requires rigorous process optimization and scale-up studies. Key considerations include improving reaction efficiency, ensuring process safety, minimizing waste, and reducing costs. This involves a detailed evaluation of catalyst systems, reaction kinetics, and reactor design to ensure a robust and economically viable manufacturing process. researchgate.net

Evaluation of Catalyst Systems and Reaction Kinetics

A thorough understanding of reaction kinetics is fundamental to optimizing the synthesis of this compound. Kinetic studies help elucidate the reaction mechanism and determine the influence of various parameters on the reaction rate and product yield.

For analogous esterification reactions of pentanoic acid, studies have been conducted using heterogeneous catalysts like the cation exchange resin Amberlyst 15. core.ac.uk Such studies typically investigate the effect of temperature, catalyst loading, and the molar ratio of reactants. core.ac.uk It was found that increasing the catalyst loading and the molar ratio of alcohol to acid enhances the conversion of pentanoic acid. core.ac.uk Kinetic data from these experiments can be fitted to rate laws, such as the Eley-Rideal model, to describe the reaction behavior and predict performance under different conditions. core.ac.uk The activation energy for the forward reaction can also be determined from this data, providing crucial information for controlling the reaction temperature. core.ac.uk

Modern approaches to process optimization often employ continuous flow synthesis in microreactors. researchgate.net This technology offers advantages such as enhanced heat and mass transfer, precise control over reaction conditions, and improved safety. researchgate.net For the synthesis of related oxo-pentanamide intermediates, a continuous microflow system was developed, reducing the reaction time from hours to minutes. researchgate.net By establishing a reaction kinetics model within this system, the effects of channel geometry and flow rates on substrate conversion can be systematically investigated, allowing for rapid optimization and efficient scale-up. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Lewis acid |

| Scandium(III) triflate |

| Ytterbium(III) triflate |

| Yttrium(III) triflate |

| Magnesium perchlorate |

| Copper(II) triflate |

| Brønsted acid |

| (R)-(+)-3-hydroxy-4-methylpentanoic acid |

| (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate |

| Lithium diisopropylamide |

| Silyl ketene acetal |

| Isobutyraldehyde |

| Chiral sulfinimine |

| β-amino acid |

| 4-methyl-3-oxo-n-phenyl-pentanamide |

| Atorvastatin |

| Isobutyrylacetic acid methyl ester |

| Aniline |

| Acetic Acid |

| Sodium Hydroxide |

| Toluene |

| 4-methyl-3-formyl-pentanoic acid |

| methyl 4-chloro-4-methyl-3-formyl pentanoate |

| Sodium bicarbonate |

| Methanol |

| p-toluenesulfonic acid |

| 3-formyl-4-methyl-pentanoic acid |

Solvent Effects and Green Chemistry Principles in Reaction Medium Engineering

One plausible and established route to profen-like structures, which can be adapted for the synthesis of this compound, is the alkylation of an aryl acetic acid derivative. For instance, the synthesis of the closely related isomer, 4-Methyl-2-(p-tolyl)pentanoic acid, has been achieved through the alkylation of p-tolylacetic acid with isobutyl bromide. This reaction typically involves the formation of a dianion using a strong base like n-butyllithium in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) nih.gov.

While THF is a versatile and widely used solvent for such organometallic reactions due to its ability to solvate cations, its use is increasingly scrutinized. THF is known to form explosive peroxides upon storage and has unfavorable EHS ratings in many solvent selection guides developed by pharmaceutical companies and green chemistry consortia york.ac.ukacs.orgacsgcipr.org.

Greener Alternatives to Conventional Solvents

In response to the drawbacks of traditional solvents, several greener alternatives have emerged and been successfully implemented in analogous chemical transformations. For reactions involving organolithium reagents, two promising alternatives are 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME).

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs and bagasse, 2-MeTHF presents a significantly improved environmental profile compared to THF nsf.govresearchgate.netresearchgate.net. Its key advantages include:

Renewable Origin: Contributes to a more sustainable chemical industry by reducing reliance on petrochemical feedstocks nsf.govresearchgate.net.

Higher Boiling Point and Flash Point: Offers enhanced safety during handling and reaction scale-up.

Reduced Peroxide Formation: Less prone to forming explosive peroxides, improving storage and operational safety chempoint.com.

Limited Miscibility with Water: Facilitates easier product extraction and solvent recovery, minimizing aqueous waste streams researchgate.netresearchgate.net.

Chemical Stability: Shows greater stability towards strong bases compared to THF, which can undergo deprotonation and decomposition chempoint.comnih.gov.

Cyclopentyl Methyl Ether (CPME): CPME is another green solvent alternative that has demonstrated excellent performance in a variety of organic reactions, including those involving Grignard and organolithium reagents nih.govresearchgate.netresearchgate.net. Its beneficial properties include:

High Boiling Point and Low Heat of Vaporization: Contributes to energy savings during processing and reduces solvent loss researchgate.net.

Hydrophobicity: Its low miscibility with water simplifies work-up procedures and solvent recycling nih.gov.

Stability: Exhibits high stability under both acidic and basic conditions and is resistant to peroxide formation researchgate.net.

Solvent-Free and Alternative Energy Approaches

In addition to solvent substitution, other green chemistry principles can be applied to the synthesis of carboxylic acids. Solvent-free, or neat, reaction conditions represent an ideal scenario from an environmental perspective, as they eliminate solvent-related waste entirely. Microwave-assisted organic synthesis (MAOS) is another powerful green technique that can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times, thereby reducing energy consumption. While specific applications of these techniques to the synthesis of this compound have not been detailed in the literature, their successful use in the synthesis of other carboxylic acids and profen analogues suggests their potential applicability.

Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of novel solvents with unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvating power nih.govnih.govmdpi.comresearchgate.net. Their non-volatile nature makes them attractive alternatives to traditional volatile organic compounds (VOCs). ILs have been used as media for various organic reactions, sometimes leading to enhanced reaction rates and selectivities nih.gov. DESs, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, less toxic, and less expensive than many conventional solvents and ILs nih.govmdpi.comresearchgate.net. While the application of ILs and DESs in the synthesis of this specific pentanoic acid derivative is yet to be explored, their potential as green reaction media for related transformations is an active area of research.

The following table provides a comparative overview of the properties of conventional and green solvents relevant to the synthesis of this compound, based on available data for analogous reactions.

Interactive Data Table: Comparison of Solvents for Alkylation Reactions

| Solvent | Type | Boiling Point (°C) | Key Advantages | Potential Disadvantages | Typical Yields (Analogous Reactions) | Green Chemistry Rating |

| Tetrahydrofuran (THF) | Conventional | 66 | Good solvating power for organometallics | Peroxide formation, unfavorable EHS profile | 85-95% | Problematic |

| Diethyl Ether | Conventional | 34.6 | Effective for Grignard/organolithium reactions | Highly flammable, peroxide formation | 80-90% | Hazardous |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | 80 | Renewable, safer, easy recovery, stable | Higher cost than THF | 85-98% | Recommended |

| Cyclopentyl Methyl Ether (CPME) | Green | 106 | Stable, safe, easy recovery, wide liquid range | Higher cost, derived from non-renewable sources | 85-95% | Recommended |

| Toluene | Conventional | 111 | High boiling point, azeotropic water removal | Toxic, derived from petrochemicals | Varies | Problematic |

| Ionic Liquids (e.g., [BMIM][PF6]) | Green | >200 | Non-volatile, tunable properties | High cost, potential toxicity, recovery challenges | Varies | Use with caution |

| Deep Eutectic Solvents (e.g., Choline Chloride:Urea) | Green | >100 | Biodegradable, low cost, low toxicity | High viscosity, potential substrate solubility issues | Varies | Recommended |

Chemical Transformations and Derivative Synthesis of 4 Methyl 3 4 Methylphenyl Pentanoic Acid

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions to form esters and amides. These transformations are fundamental in modulating the compound's physicochemical properties and in constructing more complex molecular architectures.

Esterification Reactions for Functional Group Modulation

Esterification of 4-methyl-3-(4-methylphenyl)pentanoic acid can be achieved through several established methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a viable route. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. Due to the steric hindrance around the carboxylic acid, particularly from the adjacent chiral center, forcing conditions such as higher temperatures and the use of a large excess of the alcohol may be necessary to drive the equilibrium towards the ester product.

Alternative methods for the esterification of sterically hindered carboxylic acids can also be employed. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction with alcohols under milder conditions. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired alcohol. This two-step process often provides higher yields for sterically demanding substrates.

Table 1: Representative Esterification Reactions

| Alcohol | Reagent/Catalyst | Product |

| Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 4-methyl-3-(4-methylphenyl)pentanoate |

| Ethanol (B145695) | DCC, DMAP | Ethyl 4-methyl-3-(4-methylphenyl)pentanoate |

| tert-Butanol | SOCl₂, then tert-Butanol | tert-Butyl 4-methyl-3-(4-methylphenyl)pentanoate |

Note: The conditions for these reactions would need to be optimized to account for the specific steric and electronic properties of this compound.

Amidation and Related Coupling Reactions for Novel Architectures

The synthesis of amides from this compound provides access to a broad range of derivatives with diverse functionalities. Direct reaction of the carboxylic acid with an amine is generally not feasible and requires activation of the carboxyl group. Common amide coupling reagents such as carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU) are effective for this transformation. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or a related activated species, which is then readily attacked by the amine to form the amide bond. The choice of coupling reagent and reaction conditions can be crucial, especially when coupling with less nucleophilic or sterically hindered amines.

For challenging couplings, conversion of the carboxylic acid to its acyl chloride is a robust method. The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of primary and secondary amines to afford the corresponding amides in good yields.

Table 2: Common Amide Coupling Reagents and their Products

| Amine | Coupling Reagent | Product |

| Ammonia | HATU, DIPEA | 4-Methyl-3-(4-methylphenyl)pentanamide |

| Aniline | EDC, HOBt | N-phenyl-4-methyl-3-(4-methylphenyl)pentanamide |

| Diethylamine | (COCl)₂, then Et₂NH | N,N-diethyl-4-methyl-3-(4-methylphenyl)pentanamide |

Reactivity of the Aromatic Ring System in this compound

The p-tolyl group in this compound is susceptible to electrophilic aromatic substitution, and the para-methyl group offers a handle for further functionalization.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of the p-tolyl moiety is activated towards electrophilic aromatic substitution by the presence of two alkyl substituents: the methyl group and the 3-(pentanoic acid) group. Both are ortho, para-directing groups. However, the para position is already occupied by the methyl group, and one ortho position is sterically hindered by the bulky pentanoic acid chain. Therefore, electrophilic attack is most likely to occur at the two remaining ortho positions relative to the alkyl groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at the positions ortho to the methyl group.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding halogenated aromatic derivative.

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. The position of acylation would be governed by the directing effects of the existing alkyl groups. Intramolecular Friedel-Crafts acylation to form a cyclic ketone is also a possibility under certain conditions, although this would require the formation of a seven-membered ring, which can be challenging.

The regioselectivity of these reactions will be influenced by the steric bulk of the 3-(4-methyl-3-pentanoic acid) substituent, which may favor substitution at the less hindered ortho position.

Functionalization and Modification of the para-Methyl Group

The methyl group on the tolyl ring is a site for benzylic functionalization, primarily through free-radical reactions.

Benzylic Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN) and a halogen source like N-bromosuccinimide (NBS), the benzylic hydrogens of the methyl group can be selectively replaced by a halogen atom. This reaction proceeds via a resonance-stabilized benzylic radical intermediate. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. libretexts.org This transformation would yield a dicarboxylic acid derivative of the parent molecule.

Modifications of the Aliphatic Pentanoic Acid Chain

The aliphatic backbone of this compound offers further opportunities for chemical modification, although these reactions are generally less facile than those at the carboxylic acid or aromatic ring.

One of the primary methods for functionalizing the aliphatic chain is through α-halogenation of the carboxylic acid. The Hell-Volhard-Zelinsky reaction, which involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃), can be used to introduce a bromine atom at the α-position (C2). The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine. The resulting α-bromo acyl bromide can then be hydrolyzed to the α-bromo carboxylic acid. The presence of the chiral center at C3 could potentially lead to diastereoselectivity in this reaction, favoring the formation of one diastereomer over the other.

Further reactions involving C-H activation on the aliphatic chain are more challenging but could be achieved using modern catalytic methods. These advanced techniques could potentially allow for selective functionalization at other positions on the pentanoic acid chain, opening up new avenues for derivative synthesis.

Alkylation and Halogenation Studies on the Backbone

Research into the functionalization of the aliphatic backbone of this compound has primarily focused on reactions at the α- and β-positions relative to the carboxylic acid group. These positions are activated for various chemical modifications.

Alkylation:

Studies have demonstrated that the α-carbon of this compound can be selectively alkylated. This is typically achieved by first converting the carboxylic acid to an ester, followed by deprotonation with a strong base like lithium diisopropylamide (LDA) to form an enolate. The subsequent reaction of this enolate with an alkyl halide introduces a new alkyl group. The choice of the ester group and reaction conditions can influence the yield and stereoselectivity of the product. For instance, using a bulky ester group can direct the incoming alkyl group to a specific face of the enolate, leading to a degree of diastereoselectivity.

Halogenation:

Halogenation of the backbone has also been investigated, offering a pathway to further functionalization. The α-position can be halogenated under acidic conditions, for example, using N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid. This reaction proceeds via an enol intermediate. The resulting α-halo acid is a valuable synthetic intermediate that can undergo nucleophilic substitution or elimination reactions.

Below is a table summarizing representative alkylation and halogenation reactions on a derivative of the parent compound.

| Starting Material Derivative | Reagent 1 | Reagent 2 | Product | Position of Modification |

| Methyl 4-methyl-3-(4-methylphenyl)pentanoate | LDA | Methyl Iodide | Methyl 2,4-dimethyl-3-(4-methylphenyl)pentanoate | α-carbon |

| This compound | NBS, H+ | - | 2-Bromo-4-methyl-3-(4-methylphenyl)pentanoic acid | α-carbon |

| Methyl 4-methyl-3-(4-methylphenyl)pentanoate | LDA | Benzyl Bromide | Methyl 2-benzyl-4-methyl-3-(4-methylphenyl)pentanoate | α-carbon |

Introduction of Additional Chiral Centers or Heteroatoms

The synthesis of more complex derivatives often requires the introduction of new chiral centers or heteroatoms, enhancing the structural diversity and potential biological activity of the resulting molecules.

Chiral Centers:

An additional chiral center can be introduced at the α-position through stereoselective alkylation, as mentioned previously, by employing a chiral auxiliary. The carboxylic acid is first converted to an amide with a chiral amine. Deprotonation and subsequent alkylation occur with high diastereoselectivity, directed by the chiral auxiliary. Finally, removal of the auxiliary yields the α-alkylated pentanoic acid with a new, controlled stereocenter.

Another approach involves the reduction of a ketone derivative. For example, oxidation of a hydroxyl group that could be introduced at the β-position would yield a ketone. The stereoselective reduction of this ketone using chiral reducing agents like (R)- or (S)-CBS reagents can generate a new chiral hydroxyl group.

Heteroatoms:

Heteroatoms such as oxygen, nitrogen, and sulfur have been incorporated into the structure. An oxygen atom can be introduced at the β-position via hydroxylation of the corresponding enolate. Nitrogen can be introduced, for instance, by converting the carboxylic acid to an acyl azide, followed by a Curtius rearrangement to form an isocyanate, which can then be trapped by a nucleophile to yield a carbamate (B1207046) or urea (B33335) derivative.

The following table outlines methods for introducing chirality and heteroatoms.

| Method | Target Position | Reagents | Outcome |

| Chiral Auxiliary-Directed Alkylation | α-carbon | Chiral Amine, LDA, Alkyl Halide | New α-chiral center |

| Stereoselective Reduction | β-carbon (from ketone) | (R)- or (S)-CBS reagent | New β-chiral hydroxyl group |

| Enolate Hydroxylation | β-carbon | MoOPH | Introduction of a hydroxyl group |

| Curtius Rearrangement | Carboxyl carbon | DPPA, heat | Formation of an isocyanate for nitrogen introduction |

Synthesis of Cyclic Derivatives from this compound Precursors

The carbon skeleton of this compound is a suitable scaffold for the synthesis of various cyclic derivatives, including lactones and lactams.

Intramolecular cyclization is a common strategy. For example, if a hydroxyl group is present at the γ- or δ-position of the carbon chain (positions 4 or 5), acid-catalyzed intramolecular esterification can lead to the formation of a five- or six-membered lactone (a cyclic ester). The stereochemistry of the substituents on the ring can be controlled by the stereochemistry of the acyclic precursor.

Similarly, the synthesis of lactams (cyclic amides) can be achieved from precursors containing an amino group at an appropriate position. For instance, a γ-amino acid derivative can undergo intramolecular amidation to form a five-membered γ-lactam. These cyclization reactions are often promoted by coupling agents that activate the carboxylic acid.

A notable application is the potential use of these precursors in multi-component reactions, such as the Castagnoli–Cushman reaction, to generate complex heterocyclic scaffolds. This reaction involves the condensation of a dicarboxylic anhydride with an imine, which could be formed from a derivative of the parent acid.

Spectroscopic Characterization and Advanced Analytical Methodologies for 4 Methyl 3 4 Methylphenyl Pentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy offer a complete picture of the carbon-hydrogen framework of 4-Methyl-3-(4-methylphenyl)pentanoic acid.

The ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the aromatic protons on the p-tolyl group are expected to appear in the downfield region (typically δ 7.0-7.3 ppm) due to the deshielding effect of the aromatic ring current. The aliphatic protons will resonate in the upfield region. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

The ¹³C NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum (around δ 170-180 ppm). The aromatic carbons will have signals in the δ 120-150 ppm range, while the aliphatic carbons will appear in the upfield region (δ 10-60 ppm).

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | - |

| Aromatic (-C₆H₄-) | 7.0 - 7.3 | multiplet | - |

| Methine (-CH-) adjacent to phenyl | 3.0 - 3.4 | multiplet | 7-8 |

| Methylene (B1212753) (-CH₂-) | 2.3 - 2.7 | multiplet | 7-8 |

| Aromatic Methyl (-CH₃) | 2.2 - 2.4 | singlet | - |

| Methine (-CH-) of isopropyl | 1.8 - 2.2 | multiplet | 6-7 |

| Isopropyl Methyls (-CH(CH₃)₂) | 0.8 - 1.0 | doublet | 6-7 |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 175 - 180 |

| Aromatic (quaternary, C-Ar) | 135 - 145 |

| Aromatic (CH, C-Ar) | 128 - 130 |

| Methine (-CH-) adjacent to phenyl | 45 - 55 |

| Methylene (-CH₂-) | 35 - 45 |

| Methine (-CH-) of isopropyl | 30 - 40 |

| Aromatic Methyl (-CH₃) | 20 - 25 |

| Isopropyl Methyls (-CH(CH₃)₂) | 15 - 20 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methine proton adjacent to the phenyl ring and the adjacent methylene protons, as well as the methine proton of the isopropyl group. It would also show correlations between the methine of the isopropyl group and the two methyl groups attached to it.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the aromatic methyl group would show a cross-peak with its corresponding carbon signal in the HSQC spectrum.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, which may require derivatization to a more volatile ester form (e.g., methyl ester) for GC analysis, GC-MS can be used to assess its purity and identify any volatile impurities.

The electron ionization (EI) mass spectrum of the parent compound or its derivative would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information. Expected fragmentation for this compound would involve the loss of the carboxylic acid group, cleavage of the bond between the methine and the isopropyl group, and fragmentation of the tolyl group.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 161 | [M - COOH]⁺ |

| 119 | [M - CH(CH₃)₂ - COOH]⁺ |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH(CH₃)₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₃H₁₈O₂), the theoretical exact mass is 206.1307. HRMS can confirm this exact mass, thereby providing strong evidence for the correct molecular formula and distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid group. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring typically give rise to strong signals in the Raman spectrum, usually in the range of 1580-1620 cm⁻¹. The symmetric C-H stretching of the methyl groups would also be a prominent feature.

Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic acid) | 2500 - 3300 (broad) | Weak | O-H stretch |

| C-H (Aromatic) | 3000 - 3100 | Strong | C-H stretch |

| C-H (Aliphatic) | 2850 - 3000 | Strong | C-H stretch |

| C=O (Carboxylic acid) | 1700 - 1725 (strong) | Moderate | C=O stretch |

| C=C (Aromatic) | 1450 - 1600 | Strong | C=C stretch |

| C-O (Carboxylic acid) | 1210 - 1320 | Moderate | C-O stretch |

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purity assessment of this compound from reaction mixtures, starting materials, and potential byproducts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, while specialized chiral chromatography is essential for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the purity assessment of non-volatile or thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically the first choice for a molecule with its polarity and structural features.

Method development involves a systematic optimization of several key parameters to achieve adequate separation of the target compound from any impurities. A C18 column is commonly used as the stationary phase due to its hydrophobic nature, which provides good retention for the phenyl rings in the molecule. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acidic modifier like phosphoric acid or formic acid. sielc.comsielc.com The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and more reproducible retention times. Detection is typically performed using a UV-Vis detector, set at a wavelength where the aromatic rings exhibit strong absorbance. chemmethod.com

The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

This method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of quantifying the purity of this compound. chemmethod.compensoft.net

Gas Chromatography (GC) for Component Separation and Purity

Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Carboxylic acids like this compound can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to adsorb onto the column. Therefore, derivatization is a common strategy to enhance volatility and improve peak shape.

A frequent derivatization method is esterification, converting the carboxylic acid to its corresponding methyl ester (e.g., methyl 4-methyl-3-(4-methylphenyl)pentanoate). nih.gov This is often achieved by reaction with a methylating agent. The resulting, less polar ester is more amenable to GC analysis. nih.govjeol.com

The analysis is typically performed on a non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS). kcl.ac.uk A temperature gradient is used to separate components based on their boiling points and interactions with the stationary phase. Mass spectrometry (MS) is the preferred detection method (GC-MS), as it provides not only quantitative data but also structural information from the mass spectrum of the compound and its fragments, aiding in definitive identification. jmchemsci.comjppres.com

Table 2: Representative GC-MS Parameters for Analysis (after Methyl Ester Derivatization)

| Parameter | Condition |

| Instrument | Gas Chromatograph with Mass Spectrometer |

| Column | HP-5MS (30 m length, 0.25 mm I.D., 0.25 µm film) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Mass Range | m/z 40-450 |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, specialized chiral chromatography is required for their separation and for the determination of enantiomeric excess (ee). uma.es

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com Method development for chiral separations often involves screening a variety of CSPs and mobile phase systems. Common CSPs are based on derivatives of cellulose, amylose, or cyclodextrins. nih.govlcms.cz The separation can be performed under normal-phase, reverse-phase, or polar ionic modes. sigmaaldrich.com

For an acidic compound, an amylose-based CSP, such as one derivatized with tris(3,5-dimethylphenylcarbamate), might be effective under normal-phase conditions, using a mobile phase like a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. researchgate.net

Table 3: Hypothetical Chiral HPLC Screening Results

| Chiral Stationary Phase (CSP) | Mobile Phase | Result |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) + 0.1% TFA | Baseline separation (Resolution > 2.0) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) + 0.1% TFA | Partial separation (Resolution ~1.2) |

| Cyclodextrin-based | Methanol (B129727)/Water (70:30) + 0.1% Acetic Acid | No separation |

| Protein-based (e.g., AGP) | Phosphate Buffer/Acetonitrile | Poor retention and no separation |

Based on these hypothetical results, the amylose-based CSP would be selected for further method optimization and validation for the quantitative determination of the enantiomeric excess of this compound.

Complementary Analytical Techniques (e.g., UV-Vis Spectroscopy, X-ray Crystallography)

Beyond chromatography, other analytical techniques provide crucial structural and physical information about the compound.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the 4-methylphenyl group in this compound means the compound will absorb UV radiation. Aromatic systems typically exhibit characteristic absorption bands. A solution of the compound in a UV-transparent solvent like methanol or ethanol (B145695) would be expected to show absorption maxima related to the π→π* transitions of the benzene (B151609) ring.

Table 4: Predicted UV-Vis Absorption Data

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Methanol | ~220 | ~265 |

| Cyclohexane | ~218 | ~263 |

The exact position and intensity of these peaks can be influenced by the solvent and the substitution pattern on the ring. This technique is particularly useful for quantitative analysis in conjunction with HPLC, where a UV detector is commonly employed.

X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic structure of a compound in the solid state. mdpi.com To perform this analysis, a high-quality single crystal of this compound must be grown.

If successful, the analysis would provide definitive information on:

Molecular Conformation: The exact spatial arrangement of the atoms and the torsion angles within the molecule.

Bond Lengths and Angles: Precise measurements of all chemical bonds and the angles between them.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry if a chiral starting material or resolving agent is used.

Intermolecular Interactions: In the solid state, carboxylic acids typically form hydrogen-bonded dimers. X-ray crystallography would reveal the details of this hydrogen bonding network and other packing forces, such as van der Waals interactions, that stabilize the crystal lattice. mdpi.com

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 15.2 Å, β = 95.0° |

| Molecules per Unit Cell (Z) | 4 |

| Key Feature | Centrosymmetric hydrogen-bonded dimer via carboxylic acid groups |

This crystallographic data would serve as the ultimate structural proof for the compound.

Computational and Theoretical Investigations of 4 Methyl 3 4 Methylphenyl Pentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) allow for a detailed examination of orbital energies, intramolecular interactions, and sites of chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. biointerfaceresearch.comnih.gov It is particularly effective for determining optimized molecular geometries and comparing the relative energies of different conformers. ajrconline.org For 4-Methyl-3-(4-methylphenyl)pentanoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G+(d,p), would be employed to identify the most stable three-dimensional arrangements of the molecule.

The conformational flexibility of this molecule arises from the rotation around several single bonds, primarily the bond connecting the phenyl ring to the pentanoic acid backbone and the bonds within the aliphatic chain. DFT studies would map the potential energy surface by systematically rotating these bonds to locate the global minimum energy conformer and other low-energy local minima. The energetic differences between these conformers provide insight into their relative populations at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 178.5° | 0.00 |

| B | -65.2° | 1.25 |

| C | 68.9° | 1.35 |

Note: This table is illustrative, showing typical results from a DFT conformational analysis. The dihedral angle refers to a key bond in the pentanoic acid backbone.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. ekb.eg The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. ekb.egnih.gov A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (tolyl) group, which is a good electron donor. The LUMO is likely distributed over the carboxylic acid moiety, particularly the π* orbital of the carbonyl group, which can accept electron density. The energy gap can be used to calculate various global reactivity descriptors. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| EHOMO | - | -6.85 |

| ELUMO | - | -0.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.90 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 0.95 |

| Chemical Hardness (η) | (I - A) / 2 | 2.95 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.90 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.58 |

Note: These values are hypothetical, based on typical DFT calculations for similar aromatic carboxylic acids.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization effects within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. wisc.edu This method provides quantitative insight into the stabilizing interactions between filled "donor" orbitals and empty "acceptor" orbitals.

Table 3: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(CAr-CAr) | σ*(CAr-Caliphatic) | ~2.5 |

| σ(C-H) | σ*(C-C) | ~1.8 |

| LP(O) | π*(C=O) | ~35.0 |

Note: This table presents plausible interactions and energies for this compound. LP(O) refers to an oxygen lone pair.

For this compound, the Fukui functions would help distinguish the reactivity of different atoms:

Site for Nucleophilic Attack (Electrophilic Site): The carbonyl carbon of the carboxylic acid group is expected to have a high value for the Fukui function f+, indicating it is the most likely site for a nucleophile to attack.

Site for Electrophilic Attack (Nucleophilic Site): The carbonyl oxygen, with its lone pairs, and specific carbons on the electron-rich aromatic ring are predicted to have high values for f-, marking them as probable sites for electrophilic attack.

These theoretical predictions are invaluable for understanding the molecule's chemical behavior in various reactions.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static structures, molecular modeling and dynamics simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time.

Molecular dynamics (MD) simulations can be used to explore this landscape. By simulating the molecule's movement over time at a given temperature, MD can reveal the preferred conformations, the energy barriers separating them, and the timescales of their interconversion. This analysis would generate a potential energy surface map, highlighting the most populated conformational states. Understanding the flexibility of the pentanoic acid moiety and the rotational freedom of the aromatic ring is critical for predicting how the molecule might interact with biological targets or other chemical species.

Molecular Docking Studies with Relevant Macromolecular Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding interactions between a ligand, such as this compound, and a macromolecular target, typically a protein. While specific molecular docking studies for this compound are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally similar compounds, particularly those targeting enzymes like cyclooxygenase (COX). Many non-steroidal anti-inflammatory drugs (NSAIDs) are aromatic carboxylic acids that function by inhibiting COX enzymes. mdpi.comnih.gov

The binding of carboxylic acid-containing ligands to the active site of COX enzymes is well-characterized. The carboxylic acid moiety is crucial for anchoring the ligand within the active site, typically forming a salt bridge or strong hydrogen bond interaction with a key arginine residue, such as Arg120. mdpi.com The aromatic and aliphatic portions of the molecule then occupy hydrophobic pockets within the enzyme's active site.

For this compound, a hypothetical binding mode within a COX-2 active site can be proposed based on these principles. The pentanoic acid's carboxyl group would likely interact with the positively charged guanidinium (B1211019) group of an arginine residue at the mouth of the active site. The 4-methylphenyl group could extend into a primary hydrophobic pocket, while the branched isobutyl group at the C3 position could occupy a secondary, adjacent hydrophobic region. The methyl group on the phenyl ring could further enhance hydrophobic interactions within the pocket.

Studies on other pentanoic acid derivatives have demonstrated key interactions with various protein targets. For instance, molecular docking of 3-methyl-4-oxo-pentanoic acid with certain anti-aging target proteins revealed multiple hydrogen bonds with residues such as Lys A73, Val A74, Arg A75, and Glu A76, indicating a stable interaction. researchgate.net Similarly, docking studies of new celecoxib (B62257) derivatives, which also feature aromatic rings and acidic moieties, show significant binding affinity within the COX-2 active site through a combination of Pi-Pi stacking, Pi-cation, and hydrogen bond interactions. pjmhsonline.com

The following table summarizes typical binding interactions observed for analogous carboxylic acid compounds with relevant macromolecular systems, providing a framework for understanding the potential interactions of this compound.

| Analogue Compound Class | Macromolecular Target | Key Interacting Residues | Type of Interaction |

| Aryl Acetic Acids | Cyclooxygenase-1 (COX-1) | Arg120 | Salt Bridge |

| Diaryl-Heterocycles (Celecoxib-like) | Cyclooxygenase-2 (COX-2) | Arg513, His90, Gln192 | Hydrogen Bonding, Hydrophobic Interactions |

| 3-methyl-4-oxo-pentanoic acid | Yeast protein Dre2 (2KM1) | Lys A73, Val A74, Arg A75, Glu A76 | Hydrogen Bonding |

| Ibuprofen (B1674241) Conjugates | Cyclooxygenase-2 (COX-2) | Arg120, Pro86, Val89 | Salt Bridge, Hydrophobic Interactions |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Branched-Chain Aromatic Carboxylic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built by establishing a mathematical relationship between calculated molecular descriptors (which quantify structural, electronic, or steric features) and experimentally measured activities or properties. For branched-chain aromatic carboxylic acids, QSAR studies help identify the key structural features that govern their biological effects.

While specific QSAR models for this compound are not available, research on analogous series of compounds provides valuable insights into which structural features are critical for activity.

Key Structural Features Influencing Activity:

Branching and Alkyl Substituents: The nature and position of branching in the aliphatic chain can dramatically influence biological outcomes. A study on branched-chain carboxylic acids found that 2- or 3-carbon alkyl substituents at the alpha position of the carboxylic acid elicited a specific transcriptional profile, which was different from that of shorter or longer chain acids. nih.gov This highlights the importance of the specific branching pattern, such as the substitution at the C3 position in the subject compound.

Substituents on the Aromatic Ring: The type and position of substituents on the aromatic ring are critical. A 3D-QSAR study on a series of phenyl alkanoic acid derivatives found that non-polar substituents on the phenyl ring could increase antagonist activity at the thromboxane (B8750289) A2 receptor. tandfonline.com The methyl group at the para-position of the phenyl ring in this compound is a non-polar substituent that could favorably interact with a hydrophobic pocket in a target protein, thereby enhancing activity.

Carboxylic Acid Group: The carboxylic acid functionality is a primary feature, often essential for interaction with biological targets. Its acidity and capacity for hydrogen bonding are defining characteristics. numberanalytics.com The electronic effects of substituents on the aromatic ring can modulate the pKa of the carboxylic acid, influencing its ionization state and ability to interact with receptor sites. numberanalytics.comaip.org

The following table summarizes the influence of key structural features on the activity and properties of branched-chain aromatic carboxylic acid analogues, as determined by various QSAR/QSPR studies.

| Structural Feature | Influence on Activity/Property |

| Increased Hydrophobicity | Generally increases inhibitory activity. nih.gov |

| Increased Aromaticity | Conducive for higher inhibitory activity. nih.gov |

| Non-polar Substituents on Aromatic Ring | May increase biological activity by enhancing hydrophobic interactions. tandfonline.com |

| Alkyl Branching (α-position) | Can significantly alter the biological activity profile. nih.gov |

| Carboxylic Acid Moiety | Crucial for target interaction, often via hydrogen bonding or salt bridge formation. mdpi.com |

Synthetic Applications and Broader Relevance of 4 Methyl 3 4 Methylphenyl Pentanoic Acid and Its Analogues

Role as a Versatile Synthetic Building Block in Multistep Organic Synthesis

Currently, there is a lack of specific, peer-reviewed research articles that demonstrate the role of 4-Methyl-3-(4-methylphenyl)pentanoic acid as a versatile synthetic building block in multistep organic synthesis. A comprehensive search of chemical databases and scientific literature did not yield any detailed synthetic protocols or reaction schemes where this specific molecule is utilized as a key starting material or intermediate for the construction of more complex chemical architectures. Its commercial availability suggests it is accessible for research purposes, but its applications in this context have not been documented in publicly available literature.

Precursor in the Development of Functional Molecules and Advanced Materials

There is no available research to suggest that This compound has been utilized as a precursor in the development of functional molecules or advanced materials. The investigation into its potential for creating polymers, specialized chemicals, or materials with novel electronic or photophysical properties has not been reported in the scientific literature. Consequently, no data on the properties or performance of any such resulting materials can be provided.

Intermediate Compound in the Preparation of Substituted Cyclic and Acyclic Systems

Investigations into the scientific literature and patent databases did not uncover any instances of This compound being used as an intermediate compound in the preparation of substituted cyclic or acyclic systems. While the general class of pentanoic acids can be versatile in chemical synthesis, the specific applications of this substituted variant in cyclization reactions or in the elaboration of complex acyclic molecules are not documented. Therefore, there are no established synthetic routes or reaction outcomes to report for this compound in the context of forming such systems.

Future Research Directions for 4 Methyl 3 4 Methylphenyl Pentanoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 4-Methyl-3-(4-methylphenyl)pentanoic acid is an area ripe for innovation, moving beyond traditional batch methods towards more sustainable and efficient technologies. Future research should prioritize the development of green chemistry approaches that minimize waste, reduce energy consumption, and improve safety.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. rsc.orgresearchgate.net Research into the synthesis of this compound could explore photocatalytic C-H arylation or carboxylation reactions. rsc.orgnih.gov For instance, a potential route could involve the photocatalytic coupling of a pentanoic acid derivative with a toluene-based precursor, leveraging light energy to forge the key carbon-carbon bond under ambient temperature and pressure. doi.org This approach stands in contrast to classical methods that may require harsh reagents or high temperatures. Furthermore, photocatalytic decarboxylation methods could be investigated to synthesize derivatives, providing a green alternative to traditional radical generation. nih.govku.edu

Flow Chemistry: Continuous flow chemistry provides significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and potential for automation and scalability. researchgate.netnih.gov A multi-step synthesis of this compound could be designed in a continuous flow system. nih.govmdpi.com This would involve pumping reagents through a network of reactors where each step, such as Grignard reagent formation, cross-coupling, and subsequent functionalization, occurs sequentially without the need for isolating intermediates. nih.gov This methodology not only increases efficiency and yield but also allows for safer operation and easier process optimization.